

4',6,7-Trimethoxyisoflavone: A Technical Guide to an Emerging Bioactive Compound

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Compound of Interest

Compound Name: 4',6,7-Trimethoxyisoflavone

Cat. No.: B191343

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **4',6,7-Trimethoxyisoflavone**, a specific isoflavone of interest for its potential therapeutic applications. While dedicated research on this particular isomer is currently limited, this document collates the available information on its biological activity, potential natural sources, and general methodologies for its synthesis and characterization. This guide aims to serve as a foundational resource to stimulate further investigation into this promising molecule.

Introduction and Historical Context

Isoflavones, a class of phytoestrogens, have garnered significant scientific interest since the 1990s for their potential roles in human health, including the prevention of hormone-dependent cancers and osteoporosis. The history of isoflavone research is rich, with early discoveries in the mid-20th century identifying these compounds in various plants, particularly legumes.

While the detailed discovery and history of **4',6,7-Trimethoxyisoflavone** are not well-documented in publicly available literature, its chemical structure and classification as a trimethoxyisoflavone place it within this extensively studied family of natural products. The presence of methoxy groups is known to influence the bioavailability and biological activity of flavonoids. The specific substitution pattern of **4',6,7-Trimethoxyisoflavone** suggests unique properties that warrant further exploration. One notable finding indicates its role in promoting wound healing through the induction of NADPH oxidase 2 (NOX2), leading to collective cell migration and matrix metalloproteinase (MMP) activation^[1]. Furthermore, its listing as an

ingredient in Chinese herbal medicine suggests a potential history of use in traditional practices, although the specific plant sources are not explicitly identified in the available literature[2].

Physicochemical Properties

A summary of the key physicochemical properties of **4',6,7-Trimethoxyisoflavone** is presented in the table below.

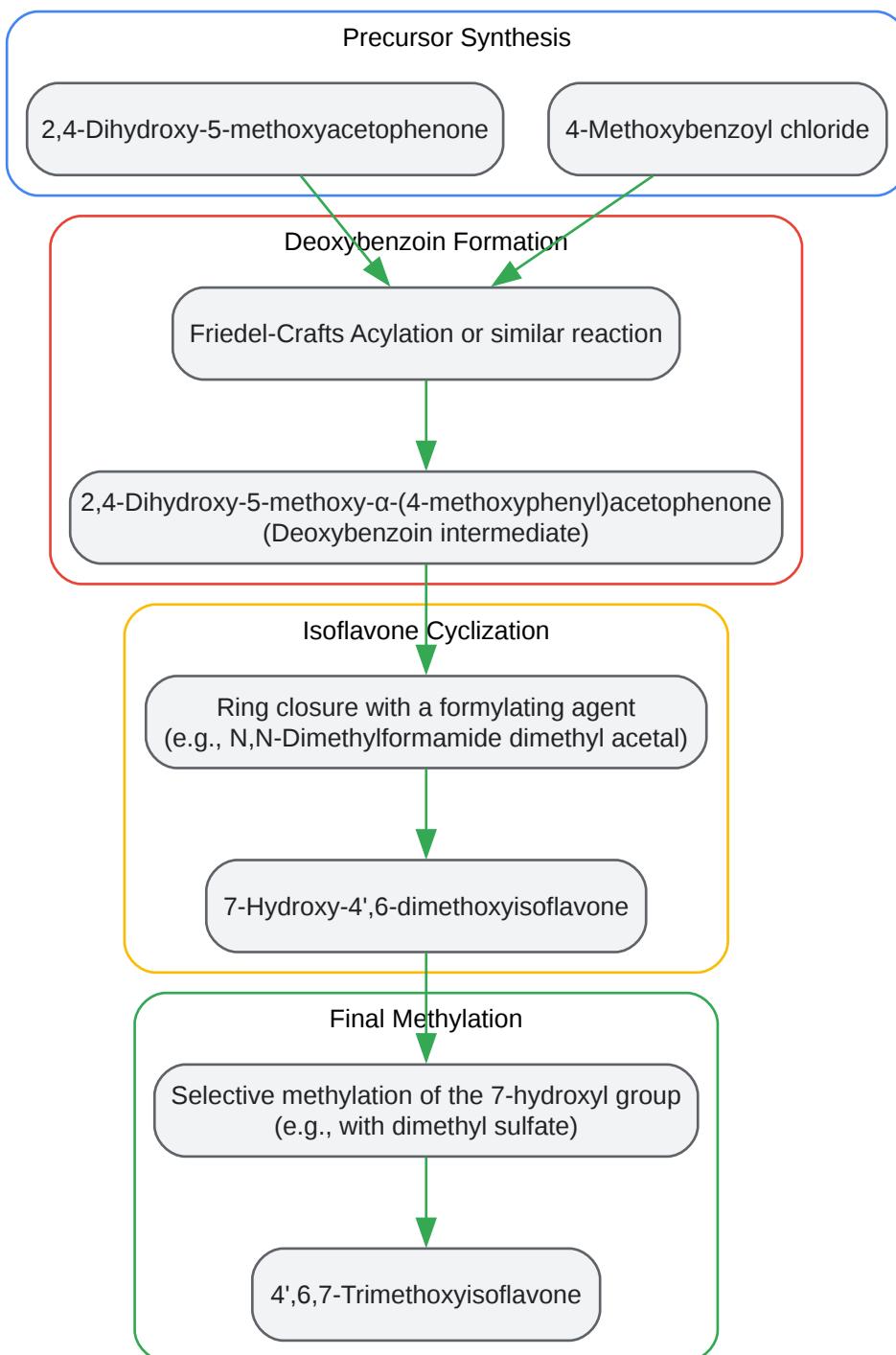
Property	Value	Reference
CAS Number	798-61-8	[2][3][4]
Molecular Formula	C ₁₈ H ₁₆ O ₅	[3][4][5]
Molecular Weight	312.32 g/mol	[5]
Melting Point	177-181°C	[5]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **4',6,7-Trimethoxyisoflavone** is not readily available, general methods for isoflavone synthesis can be adapted. A common and versatile approach involves the Suzuki-Miyaura coupling reaction to construct the core isoflavone skeleton.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of isoflavones, which could be applied to produce **4',6,7-Trimethoxyisoflavone**. The key steps would involve the preparation of appropriately substituted precursors, followed by a coupling reaction and cyclization.



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A generalized synthetic workflow for **4',6,7-Trimethoxyisoflavone**.

Characterization

The structural elucidation and confirmation of synthesized or isolated **4',6,7-Trimethoxyisoflavone** would rely on a combination of standard spectroscopic techniques.

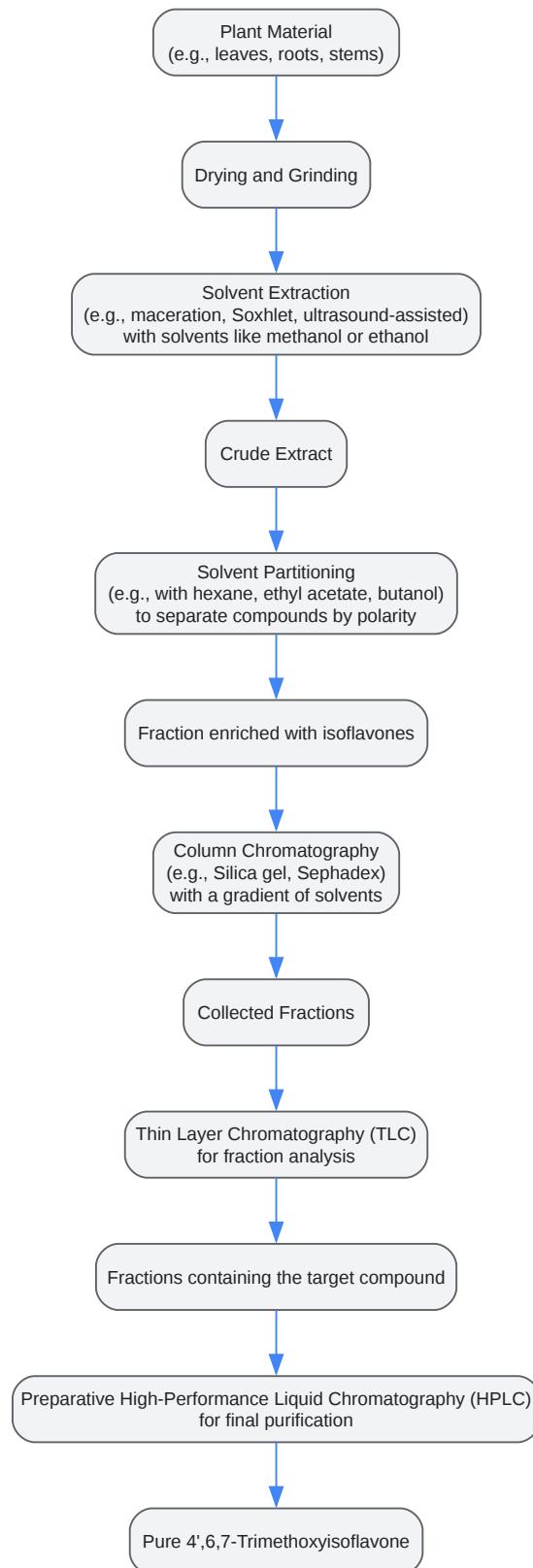
Technique	Expected Data
¹ H NMR	Signals corresponding to aromatic protons on the A and B rings, methoxy group protons, and a characteristic singlet for the C2-proton of the isoflavone core.
¹³ C NMR	Resonances for all 18 carbon atoms, including the carbonyl carbon (C4), olefinic carbons (C2 and C3), and carbons bearing methoxy groups.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of C ₁₈ H ₁₆ O ₅ . Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the α,β-unsaturated ketone, aromatic rings, and C-O ether linkages.
Ultraviolet (UV) Spectroscopy	Absorption maxima characteristic of the isoflavone chromophore.

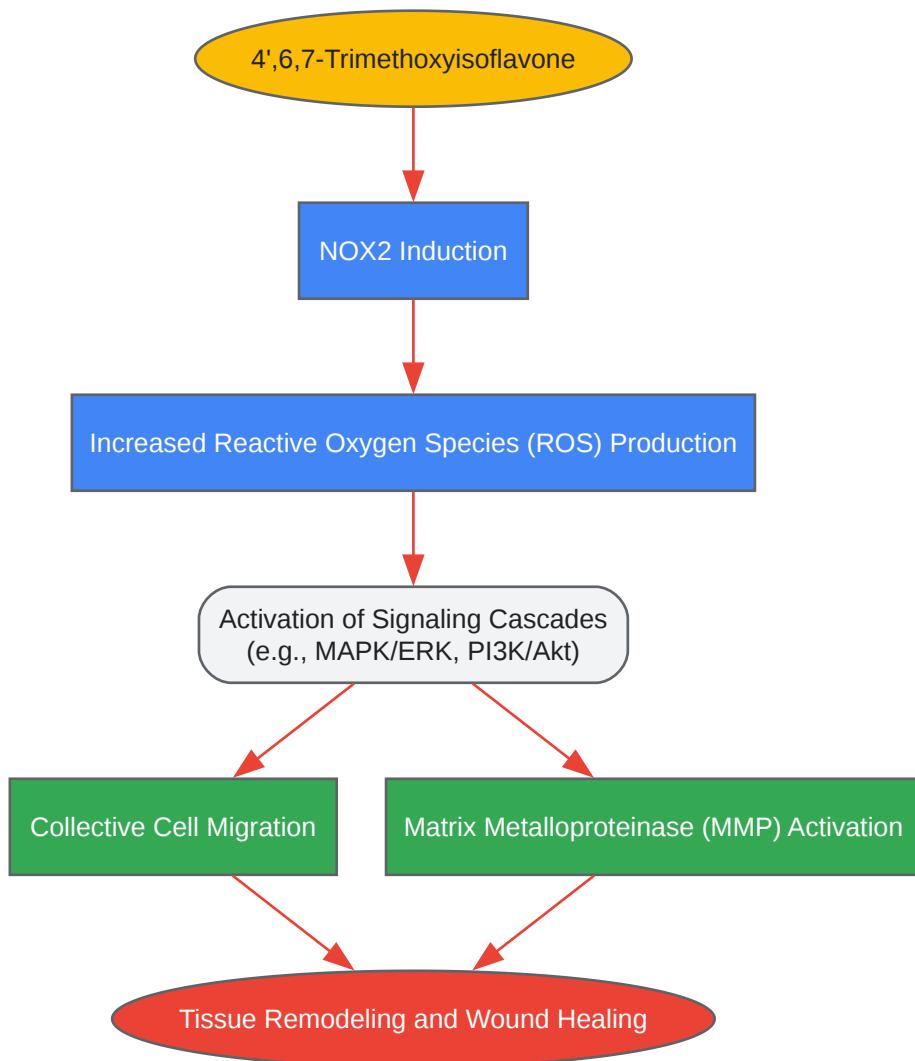
Natural Occurrence and Isolation

While **4',6,7-Trimethoxyisoflavone** is listed as a component of Chinese herbal medicine, specific plant sources have not been definitively identified in the available literature[2]. Phytochemical screening of various plants from families known to produce isoflavones, such as Fabaceae, could potentially lead to its discovery in nature.

General Isolation Workflow

The isolation of isoflavones from plant material typically involves extraction followed by chromatographic separation. The following diagram outlines a general workflow that could be employed for the isolation of **4',6,7-Trimethoxyisoflavone**.





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